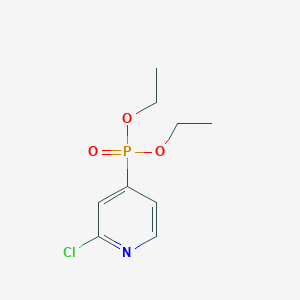
Lovastatin hydroxy acid,sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sodium salts of statins, including lovastatin hydroxy acid, involves several steps. One common method starts with the lactone form of lovastatin. The lactone ring is hydrolyzed under basic conditions to form the hydroxy acid. This hydroxy acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of lovastatin hydroxy acid, sodium salt, typically involves fermentation processes using the fungus Aspergillus terreus. The fermentation product is then subjected to chemical modifications to obtain the desired sodium salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Lovastatin hydroxy acid, sodium salt, undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions are less common but can be performed under controlled conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various ester derivatives .
Applications De Recherche Scientifique
Lovastatin hydroxy acid, sodium salt, has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of statins.
Biology: The compound is used to study the inhibition of HMG-CoA reductase and its effects on cholesterol biosynthesis.
Medicine: It is extensively researched for its therapeutic potential in treating hypercholesterolemia and preventing cardiovascular diseases.
Industry: The compound is used in the production of other statins, such as simvastatin
Mécanisme D'action
Lovastatin hydroxy acid, sodium salt, exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
Uniqueness
Lovastatin hydroxy acid, sodium salt, is unique due to its high potency as an HMG-CoA reductase inhibitor. Its open-ring hydroxy acid form makes it more effective compared to its prodrug, lovastatin. Additionally, its competitive inhibition mechanism provides a significant reduction in cholesterol levels, making it a valuable therapeutic agent .
Propriétés
Formule moléculaire |
C24H37NaO6 |
|---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |
Clé InChI |
LXZBFUBRYYVRQJ-XZLALCCBSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |
SMILES canonique |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)





![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)





